molecular formula C15H17ClFN3O2 B2579531 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2034225-04-0

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2579531
CAS No.: 2034225-04-0
M. Wt: 325.77
InChI Key: TVEFSDVWEZFTHY-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a synthetic acetamide derivative characterized by a halogenated aryl group and a functionalized side chain. Its structure comprises:

  • Aryl moiety: A 2-chloro-6-fluorophenyl group, which introduces steric bulk and electronic effects due to chlorine and fluorine substituents.
  • Acetamide backbone: The central carbonyl group links the aryl moiety to a nitrogen-containing side chain.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2/c16-13-2-1-3-14(17)12(13)10-15(21)19-5-8-22-9-7-20-6-4-18-11-20/h1-4,6,11H,5,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFSDVWEZFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the following steps:

    Preparation of 2-chloro-6-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.

    Formation of 2-(2-chloro-6-fluorophenyl)acetic acid: This step involves the reaction of 2-chloro-6-fluoroaniline with chloroacetic acid under acidic conditions.

    Synthesis of the imidazole derivative: The imidazole ring is introduced through a reaction between ethylene glycol and imidazole in the presence of a suitable catalyst.

    Coupling reaction: The final step involves the coupling of 2-(2-chloro-6-fluorophenyl)acetic acid with the imidazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of antifungal and antibacterial agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Examples :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

Key Differences :

Feature Target Compound Benzothiazole Derivatives
Aromatic Substituent 2-Chloro-6-fluorophenyl Methoxyphenyl, chlorophenyl, etc.
Heterocyclic Core Imidazole (side chain) Benzothiazole (core structure)
Electronic Effects Electron-withdrawing Cl/F Methoxy (electron-donating) or CF₃
Potential Applications Likely pharmaceutical (imidazole) Agrochemical or kinase inhibitors

The benzothiazole derivatives prioritize aryl group diversity and trifluoromethyl/ethoxy groups for enhanced metabolic stability. In contrast, the target compound’s imidazole side chain may improve solubility and receptor interaction.

Complex Quinoline-Based Acetamides

Examples :

  • N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide

Key Differences :

Feature Target Compound Quinoline Derivatives
Core Structure Simple acetamide Quinoline scaffold with multiple substituents
Functional Groups Imidazole, chlorofluorophenyl Cyano, tetrahydrofuran, pyrrolidinylidene
Target Specificity Undisclosed (likely enzyme/receptor) Kinase inhibitors (quinoline preference)

Quinoline derivatives exhibit greater structural complexity, targeting kinases via planar aromatic systems. The target compound’s simplicity may favor broader bioavailability or easier synthesis.

Chloroacetamide Herbicides

Examples :

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)
  • 2-Chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor)

Key Differences :

Feature Target Compound Herbicide Derivatives
Aryl Substituents Chloro/fluoro (meta/para positions) Diethylphenyl, isopropyl
Side Chain Imidazole-ethoxyethyl Methoxymethyl or alkyl groups
Application Pharmaceutical potential Herbicidal activity (ACCase inhibition)

Herbicides prioritize lipophilic substituents (e.g., diethylphenyl) for membrane penetration in plants. The target compound’s polar imidazole group likely reduces herbicidal activity but enhances drug-like properties.

Research Findings and Implications

  • Structural Flexibility: The target compound’s imidazole side chain distinguishes it from benzothiazole-based agrochemicals and quinoline-based kinase inhibitors, suggesting unique target engagement .
  • Halogen Effects : The 2-chloro-6-fluorophenyl group may confer metabolic resistance compared to herbicides with unhalogenated aryl groups .
  • Solubility : The ethoxyethyl linker could improve aqueous solubility relative to alachlor’s methoxymethyl group, critical for oral bioavailability .

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a compound of significant interest due to its potential biological applications, particularly in pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Intermediate Compounds :
    • The starting material, 2-chloro-6-fluoroaniline, is synthesized through the halogenation of aniline derivatives.
    • This is followed by the formation of 2-(2-chloro-6-fluorophenyl)acetic acid via a reaction with chloroacetic acid.
  • Imidazole Derivative Formation :
    • The imidazole ring is introduced through a reaction between ethylene glycol and imidazole in the presence of a catalyst.
  • Coupling Reaction :
    • The final step involves coupling the acetic acid derivative with the imidazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to significant pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit properties such as:

  • Thrombin Inhibition : Some derivatives have shown potent inhibitory effects on thrombin with Ki values ranging from 0.9 to 33.9 nM. For instance, modifications in the substituent groups can significantly enhance or reduce this affinity .
  • Antimalarial Activity : Related compounds have been tested for their efficacy against malaria parasites, demonstrating promising results in reducing parasitemia in infected models .

Case Study 1: Thrombin Inhibition

A study highlighted that certain acetamides, including those related to our compound, demonstrated potent thrombin inhibition. The best results were observed with specific substituents that enhanced binding affinity, indicating the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Antimalarial Efficacy

In another investigation, related compounds were evaluated for their antimalarial properties using mouse models. These studies revealed effective dosages that significantly reduced parasite load, showcasing the potential application of imidazole-containing compounds in treating malaria .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKi Value (nM)
2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamineStructurePotent thrombin inhibitor0.7
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acidN/AAntimicrobial activityN/A
Succinic acid, 2-chloro-6-fluorophenyl dodec-9-yn-1-yl esterN/AModerate thrombin inhibitionN/A

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